

Practical Guide to Setting Up a Sharpless Asymmetric Dihydroxylation

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Compound of Interest

Compound Name: *(Dhq)2phal*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric dihydroxylation is a powerful and widely used method in organic synthesis for the enantioselective preparation of vicinal diols from prochiral olefins.^[1] Developed by K. Barry Sharpless, who was awarded a share of the 2001 Nobel Prize in Chemistry for his work on asymmetric oxidation reactions, this reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinone ligand to achieve high enantioselectivities.^{[2][3]} This guide provides a practical overview, detailed experimental protocols, and key data for setting up a successful Sharpless dihydroxylation reaction in a laboratory setting.

Introduction

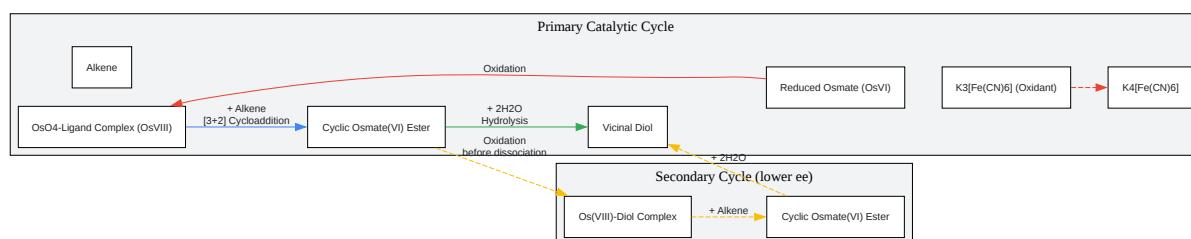
The reaction converts an alkene to a 1,2-diol by employing osmium tetroxide as the catalyst and a stoichiometric reoxidant.^{[1][2]} The chirality of the resulting diol is controlled by the choice of a chiral ligand derived from cinchona alkaloids, typically dihydroquinine (DHQ) or dihydroquinidine (DHQD). For convenience, commercially available reagent mixtures, known as AD-mix- α (containing $(DHQ)_2PHAL$) and AD-mix- β (containing $(DHQD)_2PHAL$), are often used. These mixes contain the chiral ligand, potassium osmate (a source of OsO_4), potassium ferricyanide as the reoxidant, and potassium carbonate.

The choice between AD-mix- α and AD-mix- β determines the facial selectivity of the dihydroxylation. A mnemonic can be used to predict the stereochemical outcome: for a generic

alkene with large (L), medium (M), and small (S) substituents, AD-mix- β typically delivers the hydroxyl groups to the "top" face, while AD-mix- α delivers them to the "bottom" face.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. This intermediate is hydrolyzed to release the diol and the reduced osmate species. The stoichiometric oxidant then regenerates the osmium(VIII) complex to complete the catalytic cycle.



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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Protocols

General Procedure for Asymmetric Dihydroxylation using AD-mix

This protocol is a general guideline for the dihydroxylation of 1 mmol of an alkene.

Materials:

- AD-mix- α or AD-mix- β (1.4 g)
- tert-Butanol (5 mL)
- Water (5 mL)
- Alkene (1 mmol)
- Sodium sulfite (1.5 g)
- Ethyl acetate or Dichloromethane (for extraction)
- Methanesulfonamide (optional, for slow-reacting alkenes)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, add tert-butanol (5 mL), water (5 mL), and the appropriate AD-mix (1.4 g).
- Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase should be a bright yellow.
- Cool the reaction mixture to 0 °C in an ice bath. Some of the inorganic salts may precipitate. For less reactive alkenes, the reaction can be run at room temperature.
- Add the alkene (1 mmol) to the stirred mixture.
- Stir the reaction vigorously at 0 °C or room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 6 to 24 hours.
- Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 g) and stir for one hour at room temperature.
- Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude diol by flash column chromatography on silica gel.

Note on Additives: For 1,2-disubstituted, trisubstituted, or tetrasubstituted alkenes, the addition of methanesulfonamide ($\text{CH}_3\text{SO}_2\text{NH}_2$) can accelerate the hydrolysis step of the catalytic cycle and improve reaction rates.

Workup Procedure Modification for Reactions with Methanesulfonamide

If methanesulfonamide is used, the organic layer from the extraction should be washed with 2N KOH to remove the additive.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Sharpless asymmetric dihydroxylation of various alkenes.

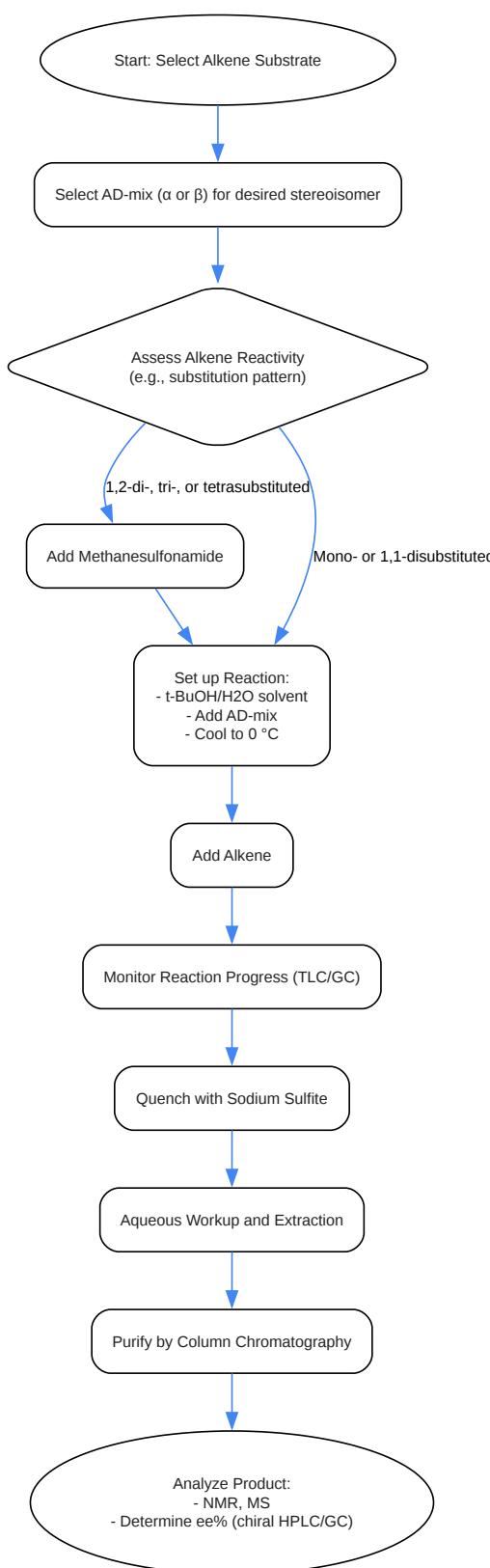
Alkene Substrate	AD-mix	Temperature (°C)	Time (h)	Yield (%)	ee (%)	Reference
trans-Stilbene	β	0	24	>95	99	[Organic Syntheses, Coll. Vol. 9, p.276 (1998)]
Styrene	β	0	18	90	97	[J. Org. Chem. 1992, 57, 2768-2771]
1-Decene	β	0	24	85	97	[J. Org. Chem. 1992, 57, 2768-2771]
α-Methylstyrene	β	0	6	94	92	[J. Org. Chem. 1992, 57, 2768-2771]
O-Isopropoxy-m-methoxystyrene	α	Ambient	6	High	High	

Troubleshooting and Key Considerations

- Low Enantioselectivity: A secondary catalytic pathway can lead to lower enantioselectivity. This can be suppressed by using a higher molar concentration of the chiral ligand. Low olefin concentration can also help to avoid a side reaction that decreases enantioselectivity.
- Slow Reaction: As mentioned, the addition of methanesulfonamide can improve the rate of reaction for sterically hindered or electron-deficient alkenes.

- **Reoxidant Choice:** While potassium ferricyanide is commonly used in the AD-mixes, N-methylmorpholine N-oxide (NMO) can also be employed as a reoxidant, particularly for large-scale reactions.
- **Substrate Reactivity:** The reaction is highly site-selective, favoring the most electron-rich double bond in a polyene substrate. Generally, trans-olefins react faster than cis-olefins.
- **Safety:** Osmium tetroxide and its salts are highly toxic and volatile. Handle the AD-mixes in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid acidification of the reaction mixture, which can liberate lethal hydrogen cyanide gas from the ferricyanide.

Logical Workflow for Setting Up a Sharpless Dihydroxylation

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Caption: Workflow for a Sharpless asymmetric dihydroxylation experiment.

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- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
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